molecular formula C21H24N6O2 B12037302 8-((2-(Dimethylamino)ethyl)amino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 476479-99-9

8-((2-(Dimethylamino)ethyl)amino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B12037302
CAS No.: 476479-99-9
M. Wt: 392.5 g/mol
InChI Key: NLWJSXFCLUYVLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-((2-(Dimethylamino)ethyl)amino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the class of purines This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including a dimethylaminoethyl group, a methyl group, and a naphthalen-1-ylmethyl group

Preparation Methods

The synthesis of 8-((2-(Dimethylamino)ethyl)amino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:

    Formation of the Purine Core: The synthesis begins with the formation of the purine core through a series of condensation reactions involving appropriate precursors.

    Substitution Reactions: The introduction of the dimethylaminoethyl group, methyl group, and naphthalen-1-ylmethyl group is achieved through substitution reactions. These reactions typically involve the use of reagents such as alkyl halides and amines under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce production costs. This can include the use of catalysts, improved reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

8-((2-(Dimethylamino)ethyl)amino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of oxidized derivatives with altered chemical properties.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can result in the formation of reduced derivatives with different functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups. Common reagents for these reactions include alkyl halides, amines, and organometallic compounds.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds within the compound and the formation of simpler products.

Scientific Research Applications

8-((2-(Dimethylamino)ethyl)amino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

    Biology: In biological research, the compound can be used as a probe to study various biochemical pathways and interactions. Its ability to interact with specific molecular targets makes it valuable in understanding cellular processes.

    Medicine: The compound has potential applications in drug discovery and development. Its interactions with biological targets can be exploited to design new therapeutic agents for various diseases.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 8-((2-(Dimethylamino)ethyl)amino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

8-((2-(Dimethylamino)ethyl)amino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione can be compared with other similar compounds, such as:

    Caffeine: A well-known purine derivative with stimulant effects. Unlike caffeine, the compound has additional functional groups that confer unique chemical properties.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases. The structural differences between theophylline and the compound result in distinct pharmacological profiles.

    Adenosine: A naturally occurring purine nucleoside involved in various physiological processes. The synthetic compound differs from adenosine in its substitution pattern, leading to different biological activities.

Properties

CAS No.

476479-99-9

Molecular Formula

C21H24N6O2

Molecular Weight

392.5 g/mol

IUPAC Name

8-[2-(dimethylamino)ethylamino]-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione

InChI

InChI=1S/C21H24N6O2/c1-25(2)12-11-22-20-23-18-17(19(28)24-21(29)26(18)3)27(20)13-15-9-6-8-14-7-4-5-10-16(14)15/h4-10H,11-13H2,1-3H3,(H,22,23)(H,24,28,29)

InChI Key

NLWJSXFCLUYVLB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCN(C)C)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.